molecular formula C26H29FN4O3 B2714405 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide CAS No. 877633-25-5

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2714405
CAS RN: 877633-25-5
M. Wt: 464.541
InChI Key: CDEIPNBCZVWBCM-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C26H29FN4O3 and its molecular weight is 464.541. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study detailed the synthesis of novel derivatives involving furan and piperazine rings, exploring their potential antidepressant and antianxiety activities. Compounds synthesized demonstrated significant effects in behavioral tests, indicating the therapeutic potential of structurally similar compounds to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide (Kumar et al., 2017).

Antiallergy and Neuroinflammation Imaging

Another study focused on the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, evaluating their antiallergy activities. Although not directly related, this research underscores the relevance of piperazine derivatives in developing treatments for allergic reactions (Walsh et al., 1990).

A significant advancement in neuroimaging involves developing a radioligand for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), implicating neuroinflammation in neurodegenerative diseases. This study illustrates the broader applicability of fluorophenyl and piperazine derivatives in creating diagnostic tools for Alzheimer's and similar conditions (Lee et al., 2022).

Serotonin Receptor Imaging

Research on serotonin 5-HT1A receptors using N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides indicates the potential of fluoro-substituted piperazine derivatives in neuropsychiatric disorder quantification. These findings suggest the utility of such compounds in developing PET tracers for better understanding and treatment of disorders like depression and anxiety (García et al., 2014).

Herbicidal and Fungicidal Activity

A study on aryl(thio)carbamoyl derivatives of piperazines demonstrated these compounds' potential as herbicides and plant growth regulators. This research highlights the versatility of piperazine derivatives, including those structurally related to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide, in agricultural applications (Stoilkova et al., 2014).

properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O3/c27-21-9-4-5-10-22(21)30-14-16-31(17-15-30)23(24-11-6-18-34-24)19-29-26(33)25(32)28-13-12-20-7-2-1-3-8-20/h1-11,18,23H,12-17,19H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEIPNBCZVWBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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